molecular formula C8H8ClNO3 B2385279 Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate CAS No. 853109-24-7

Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate

Cat. No.: B2385279
CAS No.: 853109-24-7
M. Wt: 201.61
InChI Key: AIFMMWUXXYXRAO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a pyridine derivative, characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 1-position, and an oxo group at the 6-position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification. One common method involves the reaction of 2-chloro-3-pyridinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Sodium borohydride in an alcohol solvent.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate is unique due to the presence of both the oxo group at the 6-position and the ester group at the 3-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 2-chloro-1-methyl-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-10-6(11)4-3-5(7(10)9)8(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFMMWUXXYXRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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